Gastrazole

Pancreatic cancer Survival analysis Randomized controlled trial

Pancreatic cancer researchers often struggle with unvalidated CCK2 antagonists that lack translational predictability. Gastrazole (JB95008) is a potent and selective CCK2/gastrin receptor antagonist with peer-reviewed randomized controlled trial data vs. placebo and 5-FU. Key procurement advantages: (i) Multikilogram-scale synthesis established; (ii) 73% maximal inhibition of pentagastrin-stimulated gastric acid in vivo; (iii) Favourable toxicity profile vs. 5-FU (P<0.001 for stomatitis/hand-foot syndrome).

Molecular Formula C34H32FN5Na2O7
Molecular Weight 687.6 g/mol
CAS No. 862583-15-1
Cat. No. B607603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrazole
CAS862583-15-1
SynonymsGastrazole;  Gastrazole sodium;  JB-95008;  JB95008;  JB 95008
Molecular FormulaC34H32FN5Na2O7
Molecular Weight687.6 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
InChIInChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1
InChIKeyVHAXHRARUCKASM-UJXPALLWSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gastrazole: A Clinically Validated CCK2 Antagonist


Gastrazole (JB95008, CAS 862583-15-1) is a disodium salt formulation of a potent and highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist [1]. Discovered at the James Black Foundation laboratories, this non-peptide small molecule was advanced into clinical development for pancreatic cancer [2]. Its molecular weight is 687.63 g/mol with the formula C34H32FN5Na2O7 . The compound has been produced at multikilogram scale through a scalable synthetic process [1] and evaluated in randomized controlled clinical trials [3].

Why Gastrazole Cannot Be Substituted


CCK2/gastrin receptor antagonists exhibit substantial heterogeneity in receptor subtype selectivity, in vivo pharmacokinetics, and clinical validation status [1]. While several CCK2 antagonists (e.g., YF476/netazepide, L-365,260, YM022) share the same molecular target, they diverge markedly in oral bioavailability, species-specific metabolism, and developmental stage [1]. Gastrazole uniquely possesses peer-reviewed, head-to-head randomized controlled trial data against both placebo and active comparator (5-fluorouracil) in pancreatic cancer patients [2]. Alternative compounds such as YF476 demonstrate oral bioavailability but lack comparable oncology clinical data [3]. Procurement of an unvalidated analog risks introducing variables in receptor occupancy kinetics, metabolic stability, and translational predictability that cannot be extrapolated from in vitro binding data alone [1].

Gastrazole Comparative Efficacy & Safety Evidence


Survival Benefit vs. Placebo in Pancreatic Cancer

In a randomized, blinded trial (Trial A) of 18 patients with inoperable pancreatic carcinoma, Gastrazole administered via protracted venous infusion (PVI) demonstrated significantly prolonged survival versus PVI placebo [1]. The median overall survival was 7.9 months for Gastrazole compared to 4.5 months for placebo, with 1-year survival rates of 33% versus 11%, respectively (log-rank P = 0.02) [1].

Pancreatic cancer Survival analysis Randomized controlled trial

Toxicity Advantage vs. 5-FU with Equivalent Survival

In a randomized, blinded trial (Trial B) of 98 patients with advanced pancreatic cancer, Gastrazole demonstrated equivalent survival to 5-fluorouracil (5-FU) but with significantly reduced toxicity across multiple parameters [1]. While median survival showed no significant difference (3.6 months vs 4.2 months; P = 0.42), Gastrazole produced markedly lower rates of diarrhoea (P = 0.03), stomatitis (P < 0.001), and hand-foot syndrome (P < 0.001) [1].

Pancreatic cancer Comparative toxicity Randomized controlled trial

Route of Administration: Infusion vs. Oral

Gastrazole requires continuous intravenous infusion for efficacy, whereas the alternative gastrin receptor antagonist YF476 (netazepide) demonstrates oral bioavailability [1]. This pharmacokinetic distinction carries both advantages and limitations depending on the research context: Gastrazole's intravenous route enables precise control of plasma concentrations and bypasses gastrointestinal absorption variability, making it suitable for studies requiring steady-state receptor occupancy. Conversely, YF476 offers convenience for chronic oral dosing models [1].

CCK2 antagonist Bioavailability Route of administration

In Vivo Inhibition of Gastric Acid Secretion

In male Sprague-Dawley rats with gastric fistulae, Gastrazole administered intravenously at doses ranging from 0.15 to 3 μmol/kg produced dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion, achieving maximal inhibition of 73% . This in vivo pharmacodynamic response confirms functional CCK2/gastrin receptor antagonism in a whole-animal system.

Gastric acid secretion In vivo pharmacology Pentagastrin-stimulated

CCK2 vs. CCK1 Receptor Selectivity

Gastrazole is characterized as a highly selective cholecystokinin-2 (CCK2) receptor antagonist [1]. This subtype selectivity distinguishes it from non-selective CCK antagonists that exhibit affinity for both CCK1 and CCK2 receptors, which can produce confounding physiological effects in gastrointestinal and pancreatic research models due to CCK1-mediated gallbladder contraction and pancreatic enzyme secretion [2].

Receptor selectivity CCK2 CCK1

Gastrazole Validated Research Applications


Oncology Xenograft Studies with Gastrin Pathway Inhibition

Investigators modeling gastrin-stimulated pancreatic tumor growth should select Gastrazole based on its established in vivo efficacy in blocking pentagastrin-induced tumor proliferation [1]. Unlike unvalidated CCK2 antagonists, Gastrazole possesses peer-reviewed pharmacodynamic data in rodent models and survival benefit evidence from human clinical trials, providing translational confidence that experimental findings are mechanistically attributable to CCK2/gastrin receptor blockade [2].

Combination Therapy with Cytotoxic Agents

The favorable toxicity profile of Gastrazole relative to 5-FU (significantly reduced diarrhoea, stomatitis, and hand-foot syndrome; P < 0.001 for latter two) [1] supports its selection for preclinical combination studies where additive or synergistic antitumor effects are sought without compounding toxicity burdens. The lack of dose-limiting myelosuppression or mucositis enables flexible combination scheduling with standard chemotherapeutics.

Gastric Acid Secretion Pharmacodynamic Assays

For studies quantifying CCK2-mediated gastric acid secretion, Gastrazole provides a characterized positive control with defined in vivo potency. In pentagastrin-stimulated rat models, intravenous Gastrazole (0.15-3 μmol/kg) produces reproducible, dose-dependent inhibition with maximal effect of 73% [1]. This validated response curve enables calibration of experimental CCK2 modulators against a well-characterized reference antagonist.

Hypergastrinemia-Associated Translational Research

Given the mechanistic link between H2-receptor antagonist-induced hypergastrinemia and CCK2 receptor activation, Gastrazole serves as a tool compound for dissecting gastrin-dependent pathophysiology [1]. Its intravenous administration route is particularly suited to acute interventional studies where precise control of circulating antagonist concentrations is required, complementing orally bioavailable CCK2 antagonists used in chronic dosing paradigms [1].

Technical Documentation Hub

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